Bis(trimethylsilyl)tributyltinphosphate CAS 74785-85-6 properties
Bis(trimethylsilyl)tributyltinphosphate CAS 74785-85-6 properties
Topic: Bis(trimethylsilyl)tributyltinphosphate (CAS 74785-85-6) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Advanced Organometallic Reagents in Synthesis and Materials Science[1][2]
Executive Summary
Bis(trimethylsilyl)tributyltinphosphate (CAS 74785-85-6) is a specialized heterometallic phosphate ester featuring both organosilicon and organotin moieties.[1] This compound represents a niche class of "mixed" reagents where the differential reactivity of the trimethylsilyl (TMS) and tributyltin (TBT) groups allows for chemoselective transformations. Primarily utilized in advanced organic synthesis, proteomics research, and polymer stabilization, its utility is defined by the lability of the Si-O-P bond versus the relative stability of the Sn-O-P linkage.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and application workflows, grounded in strict safety standards due to the bioactivity of the organotin component.
Chemical Architecture & Properties[4]
Structural Analysis
The molecule consists of a central phosphate core (
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Formula:
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Molecular Weight: 531.40 g/mol [3]
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Synonyms: Tributylstannyl bis(trimethylsilyl) phosphate; Bis(trimethylsilyl) tributyltin phosphate.[4]
Physicochemical Data Table
| Property | Value | Context |
| Physical State | Viscous Liquid / Low-melting Solid | Dependent on purity and temperature. |
| Boiling Point | > 200°C (dec.) | High molecular weight prevents simple distillation. |
| Flash Point | > 110°C (> 230°F) | Relatively stable but combustible. |
| Solubility | Soluble in non-polar solvents | DCM, THF, Toluene, Hexane. Hydrolyzes in water.[5] |
| Stability | Moisture Sensitive | Si-O-P bonds hydrolyze rapidly; Sn-O-P is more robust. |
| Storage | 2–8°C, Inert Atmosphere | Must be kept under Argon/Nitrogen to prevent hydrolysis. |
Synthesis Methodology
The synthesis of mixed silyl-stannyl phosphates typically employs a Redistribution Reaction or a Salt Metathesis pathway. The redistribution method is preferred for high-purity applications as it avoids the formation of difficult-to-remove salt byproducts.
Protocol A: Redistribution (Preferred)
This method leverages the thermodynamic equilibrium between tris(trimethylsilyl) phosphate and tributyltin chloride.
Reaction:
Step-by-Step Workflow:
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Preparation: Charge a flame-dried Schlenk flask with Tris(trimethylsilyl) phosphate (1.0 equiv) under Argon.
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Addition: Add Tributyltin chloride (1.0 equiv) dropwise at room temperature.
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Reaction: Heat the mixture to 100–120°C. The volatile byproduct, Trimethylsilyl chloride (TMSCl, b.p. 57°C), is continuously distilled off, driving the equilibrium to the right.
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Purification: Once TMSCl evolution ceases, the residue is subjected to high-vacuum drying (0.1 mmHg) to remove traces of volatiles.
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Validation: Verify structure via
-NMR (shift distinct from starting material) and -NMR.
Visualization: Synthesis Logic
Figure 1: Redistribution synthesis pathway minimizing salt contamination.
Applications & Mechanisms
Proteomics & Mass Spectrometry
In proteomics, this compound acts as a specialized derivatization reagent .
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Mechanism: The TMS groups are highly labile silylating agents, increasing the volatility of polar analytes (peptides/metabolites) for GC-MS or LC-MS analysis.
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Tin Tagging: The tributyltin moiety can serve as a heavy metal tag. Tin has a unique isotopic pattern that aids in the identification of tagged species in complex biological matrices.
Synthetic Chemistry: Selective Phosphorylation
The compound serves as a "masked" phosphate source.
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Chemoselectivity: The Si-O-P bond reacts with nucleophiles (alcohols, amines) much faster than the Sn-O-P bond. This allows for the controlled introduction of a phosphate group that retains a stannyl protection, which can be removed in a subsequent step (e.g., via fluoride treatment).
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Reaction Class: Nucleophilic substitution at Phosphorus.
Polymer Stabilization
Organotin phosphates are potent stabilizers for halogenated polymers (like PVC).
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Action: They scavenge HCl released during polymer degradation. The phosphate group prevents chain scission, while the organotin moiety acts as an antioxidant.
Visualization: Reactivity Profile
Figure 2: Differential reactivity pathways based on environmental conditions.
Safety & Handling (Critical)
Hazard Classification: Toxic (T) , Dangerous for the Environment (N) .
Toxicity Profile (Organotins)
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Bioaccumulation: Tributyltin compounds are lipophilic and bioaccumulate in marine organisms and mammals.
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Mechanism: They disrupt endocrine function (acting as obesogens) and inhibit ATP synthesis in mitochondria.
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Acute Effects: Severe irritation to skin and eyes; toxic if swallowed or absorbed through skin.
Handling Protocol
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Engineering Controls: Handle only in a certified fume hood or glovebox.
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PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
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Waste Disposal: NEVER dispose of down the drain. All waste must be segregated into "Organotin Waste" streams and incinerated by certified hazardous waste handlers.
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Spill Management: Absorb with inert material (vermiculite). Do not use water (hydrolysis releases acid and toxic tin oxides).
References
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Santa Cruz Biotechnology. Bis[(trimethylsilyl)tributyl]stannyl phosphate (CAS 74785-85-6) Product Data. Retrieved from
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ChemSrc. Bis(trimethylsilyl)tributyltinphosphate Properties and Safety. Retrieved from
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Echemi. Bis(trimethylsilyl)tributyltinphosphate Supplier and Technical Info. Retrieved from
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PubChem. Related Compound: Tris(trimethylsilyl) phosphate (CID 6328325). Retrieved from
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ResearchGate. Lithium Bis(trimethylsilyl) Phosphate as a Novel Bifunctional Additive (Analogous Chemistry). Retrieved from
Sources
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